3,4,5-trimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy groups at the 3, 4, and 5 positions, and the amide group is further substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy groups and the amide group would be attached to this ring .Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine. The methoxy groups can also potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamide derivatives are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents .Scientific Research Applications
Anticancer Applications
A significant body of research focuses on the design and synthesis of benzamide derivatives for their anticancer activities. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. These studies highlight the potential of benzamide derivatives as scaffolds for developing novel anticancer agents. Such compounds have been shown to exhibit higher anticancer activities than reference drugs in some cases, indicating their potential utility in cancer treatment (Ravinaik et al., 2021).
Targeting Cancer Stem Cells
Research into targeting cancer stem cells with novel benzamide derivatives has also been reported. These studies involve the synthesis of compounds evaluated for antitumor activity against cancer stem cells, highlighting the role of these compounds in inhibiting tumor growth and arresting cancer cells at specific phases of the cell cycle. Such research underscores the potential of benzamide derivatives in targeting the stem cell populations within tumors, which are often responsible for cancer recurrence and resistance to therapy (Bhat et al., 2016).
Antimicrobial and Antioxidant Activities
Benzamide derivatives have also been explored for their antimicrobial and antioxidant activities. New compounds isolated from natural sources, such as endophytic bacteria, have been studied for their ability to inhibit the growth of microorganisms and scavenge free radicals, indicating their potential as lead compounds for developing new antimicrobial and antioxidant agents. These findings suggest a broader application of benzamide derivatives beyond anticancer activities, including their use in treating infections and preventing oxidative stress-related diseases (Yang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse, as it is a potent agent exhibiting a wide range of bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide interacts with its targets, leading to various changes. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects various biochemical pathways. Its anti-cancer effects are achieved through the inhibition of tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, which are all critical components of cancer cell survival and proliferation .
Result of Action
The molecular and cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are diverse, given its wide range of targets. For instance, its inhibition of Taq polymerase and telomerase can lead to the disruption of DNA replication and cell division, thereby inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
The 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide compound has been found to interact with various enzymes, proteins, and other biomolecules . The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse and significant. This compound has displayed notable anti-cancer effects by effectively inhibiting key proteins involved in cell signaling pathways . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group in this compound plays a critical role in fitting into the binding sites of various proteins, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 172.3°C and a boiling point of 225-7/10 mm .
Dosage Effects in Animal Models
The effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound is a derivative of benzoic acid , suggesting that it may be involved in similar metabolic pathways.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-8-15(13-16(17)24-10-6-5-7-20(24)25)23-22(26)14-11-18(28-2)21(30-4)19(12-14)29-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDZBLJZZRNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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